molecular formula C14H14N2OS B1271019 1-(4-Benzyloxyphenyl)-2-thiourea CAS No. 65069-53-6

1-(4-Benzyloxyphenyl)-2-thiourea

Cat. No. B1271019
CAS RN: 65069-53-6
M. Wt: 258.34 g/mol
InChI Key: TVUKNBBQSFMNAL-UHFFFAOYSA-N
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Description

1-(4-Benzyloxyphenyl)-2-thiourea (BPTU) is a synthetic thiourea derivative that has been studied for its potential applications in various scientific research fields. It has been used as a catalyst in organic synthesis, as a reagent in biochemistry and as a ligand in inorganic chemistry. BPTU has also been studied for its potential use as a therapeutic agent for a variety of conditions, including cancer, diabetes, and inflammation.

Scientific Research Applications

Synthesis of Schiff Bases

Schiff bases are a versatile class of organic compounds with a (>C=N) functional group. They have gained significant attention in contemporary chemistry due to their remarkable synthesis methods, diverse properties, and wide-ranging applications . “1-(4-Benzyloxyphenyl)-2-thiourea” could potentially be used in the synthesis of these Schiff bases.

Pharmaceutical and Medicinal Chemistry

Chalcones derivatives, which include “1-(4-Benzyloxyphenyl)-2-thiourea”, have wide applications in pharmaceutical and medicinal chemistry . They are synthesized by coupling with aromatic substituted aldehyde .

Coordination Chemistry

Schiff bases, which could potentially be synthesized from “1-(4-Benzyloxyphenyl)-2-thiourea”, have significantly influenced the advancement of coordination chemistry .

Materials Science

Schiff bases are also explored in materials science . Given the potential of “1-(4-Benzyloxyphenyl)-2-thiourea” in the synthesis of Schiff bases, it could also find applications in this field.

Environmental Contexts

Schiff bases have applications in environmental contexts . Therefore, “1-(4-Benzyloxyphenyl)-2-thiourea” could potentially be used in environmental applications through its role in the synthesis of Schiff bases.

Catalysis and Asymmetric Synthesis

Schiff bases are used in catalysis and asymmetric synthesis . “1-(4-Benzyloxyphenyl)-2-thiourea” could potentially be used in these applications through its role in the synthesis of Schiff bases.

properties

IUPAC Name

(4-phenylmethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c15-14(18)16-12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUKNBBQSFMNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366181
Record name N-[4-(Benzyloxy)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzyloxyphenyl)-2-thiourea

CAS RN

65069-53-6
Record name N-[4-(Benzyloxy)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(Benzyloxy)phenyl]thiourea
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